REACTION_CXSMILES
|
[CH3:1][C:2](=[O:16])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].C(OCC)C.[BH4-].[Na+]>C1(C)C=CC=CC=1>[CH3:1][CH:2]([OH:16])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15] |f:2.3|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
CC(CCCCCCCCCCCCC)=O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
63.54 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for two days at room temperature under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the contents transferred to a separating funnel
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was collected
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with toluene, which
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The product was dried with magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered under vacuum
|
Type
|
CUSTOM
|
Details
|
The solvent was then stripped on a rotary evaporator at 100° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |